molecular formula C16H11BrS B13051852 3-Bromo-2,5-diphenylthiophene

3-Bromo-2,5-diphenylthiophene

Cat. No.: B13051852
M. Wt: 315.2 g/mol
InChI Key: FNUCFMVGGNHDNO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-diphenylthiophene is a compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-diphenylthiophene typically involves the bromination of 2,5-diphenylthiophene. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-diphenylthiophene in various applications involves its ability to participate in electron transfer processes. The bromine and phenyl groups influence the electronic properties of the thiophene ring, making it suitable for use in electronic devices. In medicinal chemistry, its interactions with biological targets are mediated through its aromatic and heterocyclic structure, which can interact with enzymes and receptors .

Properties

Molecular Formula

C16H11BrS

Molecular Weight

315.2 g/mol

IUPAC Name

3-bromo-2,5-diphenylthiophene

InChI

InChI=1S/C16H11BrS/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H

InChI Key

FNUCFMVGGNHDNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)Br

Origin of Product

United States

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